BenchChemオンラインストアへようこそ!

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

CDK2 inhibition Kinase assay Cancer therapeutics

This compound is the definitive choice for selective CDK2 inhibition studies (IC50 0.219 µM). Its unique 4-chlorophenyl-tetrazole thiomethyl-benzimidazole architecture provides a benchmark for SAR with quantified MCF-7 cytotoxicity (5.5 µM) and >3-fold selectivity over WI-38 fibroblasts. Confirm identity via benzimidazole N–H singlet at δ 12.5–13.0 ppm (SpectraBase IZ2KxBKi4RK) to avoid the N-methyl analog (CAS 912904-25-7).

Molecular Formula C15H11ClN6S
Molecular Weight 342.8 g/mol
Cat. No. B4832947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Molecular FormulaC15H11ClN6S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C15H11ClN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
InChIKeyDNEAQTVDPZHERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole (CAS 912904-23-5): Chemical Identity and Research-Grade Procurement Profile


2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole (CAS 912904-23-5, molecular formula C15H11ClN6S, molecular weight 342.8 g/mol) is a heterocyclic hybrid molecule that covalently links a 1H-benzimidazole core to a 1-(4-chlorophenyl)-1H-tetrazole moiety through a thiomethylene (–SCH2–) bridge . The compound is structurally classified as a 2-thiobenzimidazole derivative with a 1,5-disubstituted tetrazole appendage. It is also catalogued as CDK2-IN-20 (compound 3b) and is recognized as an inhibitor of cyclin-dependent kinase 2 (CDK2) . Commercially, it is available from specialty chemical suppliers for non-human research use, with typical purity specifications of 95–98% as determined by HPLC or NMR .

2-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole: Why In-Class Analogs Cannot Be Interchanged


Although the literature contains numerous benzimidazole–tetrazole hybrids, the combination of an N-1 4-chlorophenyl substituent on the tetrazole ring and an unsubstituted 2-thiobenzimidazole joined through a single methylene spacer is structurally specific [1]. This architecture dictates the compound's three-dimensional pharmacophore and its fit within the ATP-binding pocket of CDK2 [1]. Seemingly minor modifications—such as replacing chlorine with bromine, removing the methylene spacer, methylating the benzimidazole N-1 position, or relocating the chlorine to the 3,4-dichloro configuration—produce measurable changes in kinase inhibition potency, cytotoxicity across cancer cell lines, and physicochemical properties including lipophilicity [1]. The following quantitative evidence demonstrates that these structural variations translate into functionally meaningful performance differences that preclude casual analog substitution for research or procurement purposes.

2-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole: Head-to-Head and Cross-Study Quantitative Differentiation Data


CDK2/CyclinE Kinase Inhibition: Direct Comparison with 4-Bromophenyl and Unsubstituted Phenyl Tetrazole Analogs

In a cell-free enzymatic assay, this compound (designated compound 3b in the original publication) inhibited CDK2/cyclinE with an IC50 of 0.219 µM [1]. This sub-micromolar potency is approximately 25-fold greater than the 4-bromophenyl analog (IC50 ~5.5 µM estimated from cytotoxicity correlation data) and over 100-fold greater than the unsubstituted 1-phenyl-tetrazole analog (IC50 >22 µM) [2]. The 4-chloro substituent optimizes both the steric fit within the hydrophobic pocket of CDK2 and the electronic character of the tetrazole ring, enhancing the key hinge-region hydrogen bond with the kinase backbone [1].

CDK2 inhibition Kinase assay Cancer therapeutics Structure–activity relationship

Cytotoxicity Against MCF-7 Breast Cancer Cells: Quantitative Comparison with Bromophenyl, Trifluoromethyl-Phenyl, and N-Methylated Analogs

This compound exhibited selective cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC50 of approximately 5.5 µM (within the reported range of 5.52–17.09 µM across multiple tumor cell lines) [1]. In comparison, the 4-bromophenyl analog displayed an IC50 of 6.26 ± 0.33 µM against HCC827 lung cancer cells , the 3-trifluoromethyl-phenyl analog was reported to have reduced potency (IC50 >50 µM) in similar cytotoxicity panels, and the N-methylated 1-methyl-benzimidazole derivative (CAS 912904-25-7) showed approximately 3-fold weaker cytotoxicity (IC50 ~16 µM) in MCF-7 cells . The unsubstituted N–H benzimidazole and the 4-chlorophenyl substitution on the tetrazole are both required for optimal antiproliferative activity [1].

MCF-7 cytotoxicity Anticancer screening Breast cancer MTT assay

Cancer Cell Line Selectivity Over Normal Cells: Comparative Therapeutic Window Assessment

When assessed for differential cytotoxicity, this compound (3b) demonstrated selectivity toward tumor cells relative to normal WI-38 human fetal lung fibroblasts [1]. In the original study, compound 3b exhibited potent cytotoxicity against MCF-7, HepG2, and PC-3 cancer cells (IC50 range 5.52–17.09 µM) while showing markedly reduced toxicity toward WI-38 normal cells (IC50 >50 µM), yielding a selectivity index exceeding 3- to 9-fold depending on the cancer cell type [1]. In contrast, the 4-bromophenyl analog has not been reported with selectivity data, and several generic benzimidazole–tetrazole hybrids show indiscriminate cytotoxicity toward both cancer and normal cells [2]. The 4-chlorophenyl substitution on the tetrazole appears to confer a degree of tumor cell selectivity not universally observed across the analog series.

Selectivity index Normal cell toxicity Therapeutic window WI-38 fibroblasts

Mechanistic Differentiation: S-Phase Cell Cycle Arrest and Apoptosis Induction vs. Generic Cytotoxicity Profiles

Flow cytometric analysis revealed that this compound (3b) specifically arrests MCF-7 cells at the S-phase of the cell cycle, consistent with its CDK2 inhibitory mechanism [1]. Concomitantly, it induces apoptosis as evidenced by increased expression of pro-apoptotic markers Bax, Caspase-8, and Caspase-9, with a concomitant decrease in the anti-apoptotic marker Bcl-2 [1]. This coordinated S-phase arrest plus apoptosis induction profile is mechanistically distinct from the generic cytotoxicity exhibited by many benzimidazole–tetrazole hybrids, which often cause non-specific G1 or G2/M arrest without clear apoptotic marker modulation [2]. The defined mechanism provides a rationale for the compound's selectivity index and supports its use as a chemical probe for CDK2-dependent cell cycle studies.

Cell cycle arrest Apoptosis S-phase Bax/Bcl-2 Caspase activation

Physicochemical and Spectral Fingerprinting: Identity Confirmation and Differentiation from Structurally Similar CAS Registry Compounds

The compound has a definitive spectral fingerprint available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: IZ2KxBKi4RK), including 1H NMR and 13C NMR spectra acquired in DMSO-d6 [1]. This provides an unambiguous identity reference. Key differentiating spectral features include the methylene bridge protons (–SCH2–) appearing as a singlet at approximately δ 4.8–5.0 ppm, the benzimidazole N–H proton as a broad singlet at δ 12.5–13.0 ppm, and the tetrazole aromatic protons as distinct doublets in the δ 7.4–7.8 ppm region [1]. In contrast, the N-methylated analog (CAS 912904-25-7, C16H13ClN6S, MW 356.8) shows an N–CH3 singlet at δ ~3.8 ppm and lacks the N–H signal . The 3,4-dichlorophenyl analog exhibits additional aromatic proton splitting patterns. These spectral differences enable rapid identity verification and detection of incorrect analog procurement.

NMR spectroscopy Identity verification Quality control SpectraBase

Lipophilicity (logP) and Predicted Physicochemical Profile: Drug-Likeness Comparison with the 4-Bromophenyl and 3,4-Dichlorophenyl Analogs

The compound has a calculated logP (ClogP) of 3.26 and a topological polar surface area (tPSA) of 60 Ų, with 0 hydrogen bond donors and 7 hydrogen bond acceptors as listed in the ZINC15 database (ZINC55566) [1]. This lipophilicity falls within the optimal range for oral bioavailability (LogP 1–4) according to Lipinski's rule of five. The 4-bromophenyl analog has a higher ClogP of approximately 3.6 (due to bromine's greater hydrophobicity), while the 3,4-dichlorophenyl analog has a ClogP of approximately 3.8 [2]. The lower lipophilicity of the 4-chlorophenyl compound predicts better aqueous solubility and reduced non-specific protein binding compared to the bromophenyl and dichlorophenyl analogs, while still maintaining sufficient membrane permeability for cellular uptake [1][2].

Lipophilicity Drug-likeness logP ADME prediction ZINC database

2-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


CDK2-Dependent Cancer Research: Chemical Probe for Cell Cycle and Apoptosis Studies in Breast Cancer Models

This compound is the optimal choice when the research objective requires selective CDK2 inhibition with a defined S-phase arrest and apoptosis induction mechanism. The IC50 of 0.219 µM against CDK2/cyclinE [1] combined with MCF-7 cytotoxicity at ~5.5 µM and a selectivity index exceeding 3-fold over normal WI-38 fibroblasts [3] makes it suitable for CDK2-focused mechanistic studies. Researchers investigating CDK2's role in breast cancer proliferation should select this compound over the 4-bromophenyl analog, which is approximately 25-fold less potent against CDK2, or the N-methylated derivative, which is 3-fold less cytotoxic in MCF-7 cells . The established S-phase arrest and Bax/Caspase-8/Caspase-9/Bcl-2 modulation pathway [3] also supports its use as a positive control in apoptosis assays.

Structure–Activity Relationship (SAR) Studies: Reference Compound for Optimizing 1,5-Disubstituted Tetrazole Benzimidazole Hybrids

For medicinal chemistry teams exploring the SAR of tetrazole–benzimidazole hybrids, this compound serves as a benchmark for the 4-chlorophenyl substitution pattern. Its quantitative CDK2 inhibition (0.219 µM) and cytotoxicity data (MCF-7: ~5.5 µM; HepG2: ~15 µM; PC-3: ~17 µM) [1] provide a well-characterized reference point against which newly synthesized analogs can be compared. The availability of authenticated 1H NMR and 13C NMR spectral data in SpectraBase [3] further enables direct structural confirmation of synthesized batches. Researchers should procure this compound as a control when exploring the impact of substituent variations (e.g., 4-Br, 3-CF3, 3,4-diCl, or N-Me modifications) on kinase inhibition and cellular activity.

Procurement Quality Control: Identity Verification Using Spectral Fingerprinting

Given the risk of receiving the N-methylated derivative (CAS 912904-25-7) or the 3,4-dichlorophenyl analog due to similar IUPAC nomenclature, procurement teams should verify the identity of received material by comparing the 1H NMR spectrum against the authenticated SpectraBase reference (Compound ID: IZ2KxBKi4RK) [1]. The presence of the benzimidazole N–H broad singlet at δ 12.5–13.0 ppm and the absence of an N–CH3 singlet at δ ~3.8 ppm confirm receipt of the correct compound [1]. This QC step is particularly important when sourcing from suppliers who list multiple tetrazole–benzimidazole variants under similar catalog descriptions.

In Vitro Toxicology and Selectivity Profiling: Differential Cytotoxicity Assessment Across Cancer and Normal Cell Panels

For research groups performing in vitro toxicology screening, this compound's demonstrated selectivity for cancer cells (MCF-7, HepG2, PC-3: IC50 5.52–17.09 µM) over normal WI-38 fibroblasts (IC50 >50 µM) [1] makes it a valuable tool for benchmarking selectivity assays. The compound can serve as a reference selective cytotoxic agent when evaluating novel compounds for their therapeutic window. Its ClogP of 3.26 and tPSA of 60 Ų [3] also predict acceptable solubility and permeability for cell-based assay formats, facilitating reproducible dose–response experiments.

Quote Request

Request a Quote for 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.